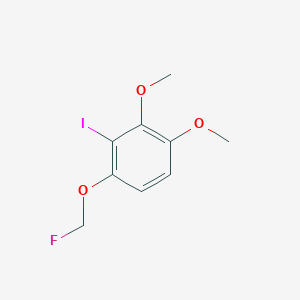
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
Preparation Methods
The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene typically involves multiple steps, starting from a benzene derivative. The synthetic route may include:
Halogenation: Introduction of iodine into the benzene ring.
Methoxylation: Addition of methoxy groups (-OCH3) to the benzene ring.
Fluoromethoxylation: Introduction of the fluoromethoxy group (-OCH2F).
Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may employ continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluoromethoxy groups influences its reactivity and interaction with other molecules. These interactions can affect various molecular pathways, leading to its observed effects .
Comparison with Similar Compounds
1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group.
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H10FIO3 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(14-5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
VOXVDABZHQJJGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCF)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


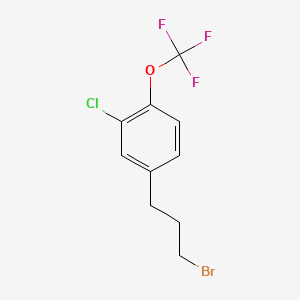
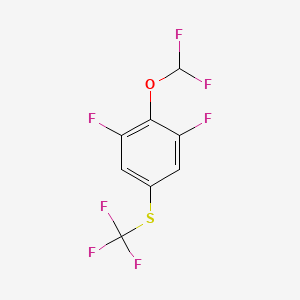

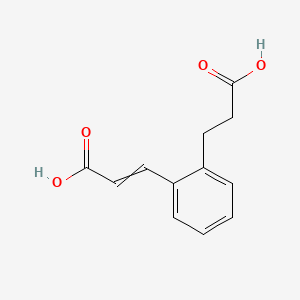
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
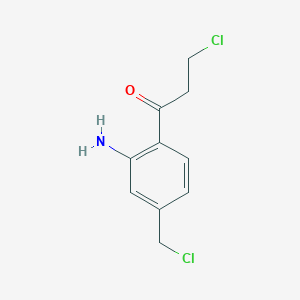
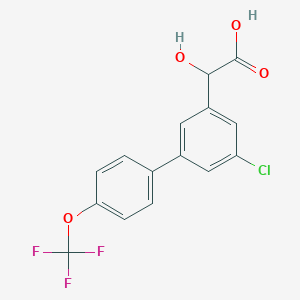
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
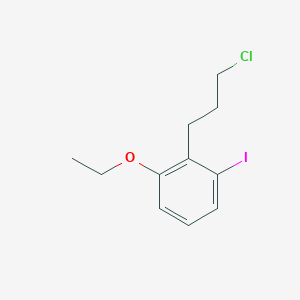

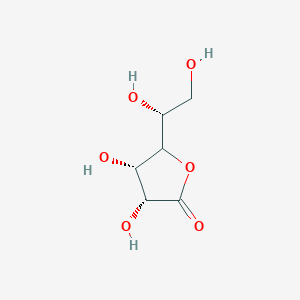
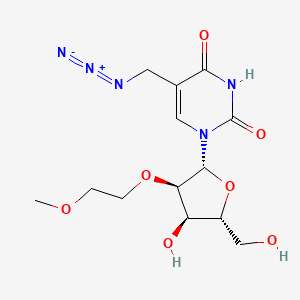
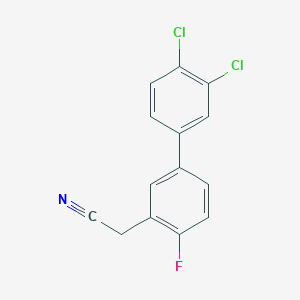
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
